Propionylglycine

Catalog No.
S794456
CAS No.
21709-90-0
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propionylglycine

CAS Number

21709-90-0

Product Name

Propionylglycine

IUPAC Name

2-(propanoylamino)acetic acid

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)

InChI Key

WOMAZEJKVZLLFE-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(1-Oxopropyl)glycine; N-Propionylglycine; NSC 158539; Propionylglycine;

Canonical SMILES

CCC(=O)NCC(=O)O

The exact mass of the compound Propionylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158539. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of N-acylglycine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Propionylglycine (CAS 21709-90-0) is a highly specific N-acylglycine characterized by the condensation of propionic acid with glycine, serving as both a critical analytical standard and a versatile synthetic precursor . In clinical and analytical procurement, it is the definitive biomarker for C3-related metabolic disorders, such as propionic acidemia, requiring high-purity standards for UPLC-MS/MS calibration [1]. In chemical synthesis, its distinct aliphatic chain length—one methylene group longer than the ubiquitous acetylglycine—alters its thermal profile, reducing its melting point to 126–127 °C, which enhances solubility and processability in organic workflows . This structural divergence makes it an essential building block for synthesizing 2-ethyl-substituted heterocycles, peptidomimetics, and fluorescent chromophores where precise steric and lipophilic tuning is required.

Attempting to substitute propionylglycine with the more common acetylglycine fundamentally compromises both analytical accuracy and synthetic outcomes. In diagnostic workflows, acetylglycine is a baseline metabolite that cannot differentiate propionyl-CoA carboxylase deficiencies; only the specific mass and retention time of propionylglycine can calibrate assays for C3-related disorders[2]. In synthetic applications, such as the Erlenmeyer-Plöchl azlactone synthesis, substituting with acetylglycine yields 2-methyl-oxazolones instead of 2-ethyl-oxazolones[1]. This lack of the additional methylene group alters the steric hindrance and lipophilicity of the resulting heterocycle, which is detrimental when engineering specific photophysical properties in chromophores or optimizing the binding affinity of N-acyl peptidomimetics. Consequently, propionylglycine must be procured specifically when the 2-ethyl moiety or C3-metabolite profile is the target.

Diagnostic Specificity and Clinical Calibration Thresholds

In quantitative metabolic profiling, propionylglycine serves as the primary diagnostic marker for C3-related disorders, possessing a distinct physiological baseline compared to acetylglycine. Clinical reference laboratories establish the normal threshold for propionylglycine at ≤ 2.25 mg/g creatinine, whereas acetylglycine has a higher threshold of ≤ 3.50 mg/g creatinine [1]. Furthermore, the propionylglycine-to-acetylglycine (PG/AG) ratio is utilized as a discriminatory metric in UPLC-MS/MS newborn screening, necessitating the procurement of both exact standards to calibrate the assay accurately [2].

Evidence DimensionClinical Reference Threshold (Urine)
Target Compound Data≤ 2.25 mg/g Creatinine
Comparator Or BaselineAcetylglycine (≤ 3.50 mg/g Creatinine)
Quantified Difference35% lower baseline physiological threshold
ConditionsQuantitative UPLC-MS/MS or GC-MS metabolic profiling

Procuring exact propionylglycine standards is mandatory for calibrating diagnostic assays for propionic acidemia, as its distinct mass and tighter reference threshold cannot be modeled by acetylglycine.

Thermal Processability and Melting Behavior

The addition of a single methylene group in the acyl chain of propionylglycine significantly disrupts the crystal lattice compared to acetylglycine, drastically lowering its melting point. Propionylglycine exhibits a melting point of 126–127 °C , which is approximately 80 °C lower than that of acetylglycine (typically 207–209 °C). This lower thermal phase transition enhances its solubility kinetics in organic solvents and allows for its use in lower-temperature melt-phase or solvent-free synthetic workflows, reducing the risk of thermal degradation for sensitive co-reactants.

Evidence DimensionMelting Point / Thermal Phase Transition
Target Compound Data126–127 °C
Comparator Or BaselineAcetylglycine (approx. 207–209 °C)
Quantified DifferenceApprox. 80 °C lower melting point
ConditionsStandard atmospheric pressure, neat solid

The significantly lower melting point enhances solubility kinetics and enables lower-temperature solvent-free or melt-phase synthetic workflows, reducing thermal degradation risks for sensitive co-reactants.

Steric Tuning in Azlactone and Chromophore Synthesis

In heterocyclic synthesis, propionylglycine is a mandatory precursor for generating 2-ethyl-substituted azlactones via Erlenmeyer-Plöchl lactonization. When reacted with p-hydroxybenzaldehyde, propionylglycine yields 2-ethyl-4-(p-hydroxybenzylidene)-5-oxazolones, which are essential intermediates for modeling the chromophores of fluorescent proteins like asFP595 [1]. Substituting with acetylglycine restricts the output to 2-methyl analogs, which fail to provide the requisite steric bulk and lipophilicity needed to accurately replicate the photophysical environment and pKa (7.1) of the target neutral/anionic chromophore states [1].

Evidence DimensionDownstream Heterocycle Substitution (Azlactone Synthesis)
Target Compound DataYields 2-ethyl-4-arylidene-5-oxazolones/imidazolones
Comparator Or BaselineAcetylglycine (Yields 2-methyl analogs)
Quantified DifferenceAddition of a methylene (-CH2-) group at the C2 position
ConditionsErlenmeyer-Plöchl lactonization and subsequent aminolysis

The 2-ethyl substitution provides critical steric bulk and lipophilicity required to accurately synthesize and model advanced chromophores, such as those derived from the asFP595 fluorescent protein.

Calibration Standards for Clinical Mass Spectrometry

Propionylglycine is the mandatory analytical standard for UPLC-MS/MS and GC-MS workflows targeting inborn errors of metabolism, specifically propionic acidemia and methylmalonic acidemia. Its procurement is required to establish accurate retention times, ionization efficiencies, and the critical PG/AG diagnostic ratio in dried blood spot and urine analyses [1].

Synthesis of 2-Ethyl-Substituted Fluorescent Chromophores

In biochemical engineering and dye synthesis, propionylglycine is utilized as the primary building block in Erlenmeyer-Plöchl reactions to produce 2-ethyl-4-arylidene-5-imidazolones. This specific 2-ethyl substitution is critical for researchers synthesizing structural models of the asFP595 chromoprotein, where precise steric bulk dictates the pH-dependent fluorescence and structural conformation of the dye [2].

Lipophilicity Tuning in N-Acyl Peptidomimetics

For medicinal chemistry and solid-phase peptide synthesis (SPPS), propionylglycine is selected over acetylglycine to incrementally increase the lipophilicity and alter the steric profile of N-acyl conjugates. Its significantly lower melting point (126–127 °C) and favorable solubility profile in organic solvents like DMF and DMSO streamline its processability and coupling efficiency during automated synthetic workflows.

Physical Description

Solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.058243149 Da

Monoisotopic Mass

131.058243149 Da

Heavy Atom Count

9

UNII

26615FM8NG

Other CAS

21709-90-0

Wikipedia

Propionylglycine

Dates

Last modified: 08-15-2023

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